![molecular formula C11H14BrNO B1401134 N-[(3-bromophenyl)methyl]oxolan-3-amine CAS No. 1342883-31-1](/img/structure/B1401134.png)
N-[(3-bromophenyl)methyl]oxolan-3-amine
Übersicht
Beschreibung
“N-[(3-bromophenyl)methyl]oxolan-3-amine” is a chemical compound with the molecular formula C11H14BrNO. It has a molecular weight of 256.14 g/mol. The compound is also known as 3-[(3-bromophenyl)methyl]oxolan-3-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO.ClH/c12-10-3-1-2-9(6-10)7-11(13)4-5-14-8-11;/h1-3,6H,4-5,7-8,13H2;1H . This indicates the presence of a bromophenyl group, an oxolan ring, and an amine group in the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current data.Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation
N-[(3-bromophenyl)methyl]oxolan-3-amine, being a nitrogen-containing compound, may be relevant in the context of degradation studies involving nitrogen-containing hazardous compounds. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds and improving overall treatment efficiency. AOPs, including ozone and Fenton processes, have been utilized for the degradation of various nitrogen-containing compounds like amines, dyes, and pesticides. The efficiency of these processes is highly dependent on factors such as pH, initial concentration, and treatment time. The development of hybrid methods and optimized conditions can yield synergistic effects, making these processes more effective for specific effluents (Bhat & Gogate, 2021).
Food Quality and Human Health
The total volatile basic nitrogen (TVB-N) is a quality parameter for various types of meat, indicating freshness. However, TVB-N and its components, such as methylated amines, can have detrimental health effects. Factors like animal diet, bacterial contamination, and temperature can influence TVB-N levels in meat. Addressing these factors through proper hygiene and preservation techniques can reduce TVB-N levels. Specifically, trimethylamine (TMA) and trimethylamine oxide (TMA-N-O), significant parts of TVB-N, are associated with diseases like atherosclerosis, cancers, and diabetes. Strategies to mitigate the effects of these compounds include reducing dietary intake, controlling internal production pathways by targeting gut microbiota, and inhibiting specific enzymes (Bekhit et al., 2021).
Environmental Contamination and Water Treatment
The formation and destruction of N-nitrosodimethylamine (NDMA) in water is a significant concern, particularly due to its carcinogenic potential. NDMA formation often results from water and wastewater treatment processes, such as chloramination and ozonation, especially in wastewater-impacted water. Understanding the kinetics and mechanisms of reactions involving NDMA precursors, such as amines, is crucial. The study of degradation methods, including biodegradation and advanced oxidation processes, offers insights into effective strategies for NDMA mitigation in water and wastewater treatment (Sharma, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)7-13-11-4-5-14-8-11/h1-3,6,11,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQFZAAEKJGDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



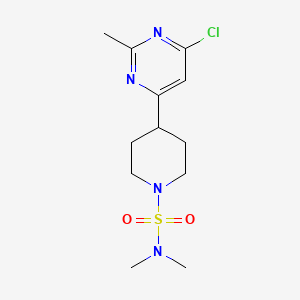
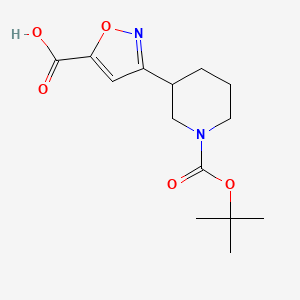
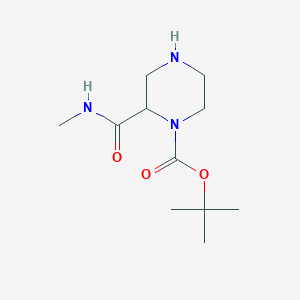
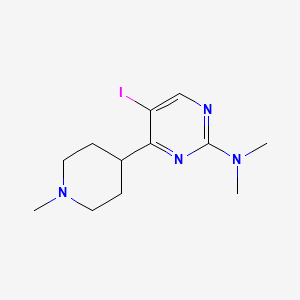
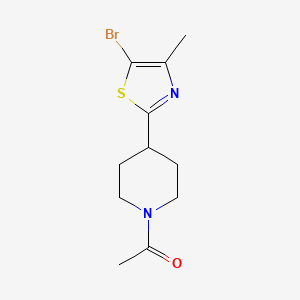
![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)
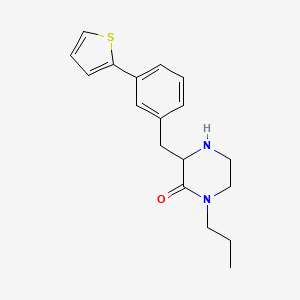
![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)
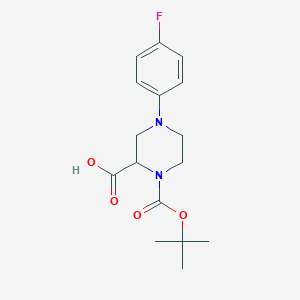
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
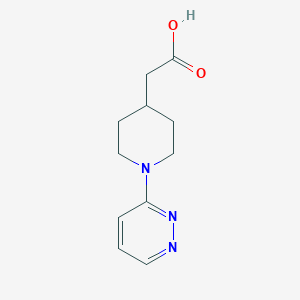
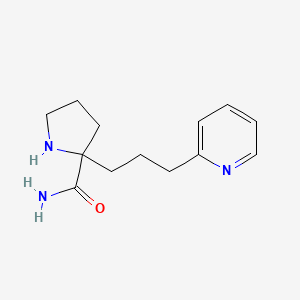
![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)